Cas no 22837-44-1 (2'-Deoxy-L-guanosine)

2'-Deoxy-L-guanosine 化学的及び物理的性質
名前と識別子
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- 2'-Deoxy-L-guanosine
- 2-Amino-9-((2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
- (3S,4R,5S)-3,4,5,6-tetrakis(oxidanyl)hexanal
- 2-deoxygalactose
- 2-deoxy-galactose
- 2-Deoxy-L-arabino-hexose
- 2-Deoxy-L-glucose
- 2-Desoxy-L-arabino-hexose
- 2-Desoxy-L-glucose
- 4A2E631E-BC6F-46E3-9A05-40FA2665D8A9
- A813774
- AG-E-75432
- CTK4F4845
- Glucose, 2-deoxy-
- L-arabino-2-deoxy-hexose
- L-arabino-Hexose,2-deoxy-
- 9-(2-Deoxy-beta-L-erythro-pentofuranosyl)guanine
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- MDL: MFCD28041158
- SMILES: O=C1NC(N)=NC2=C1N=CN2[C@@H]3O[C@@H](CO)[C@H](O)C3
じっけんとくせい
- 密度みつど: 2.08±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (1.2 g/l) (25 º C),
2'-Deoxy-L-guanosine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1230058-1g |
2-Amino-9-((2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one |
22837-44-1 | 95% | 1g |
$1000 | 2024-06-03 | |
abcr | AB548153-25 mg |
2-Amino-9-((2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one; . |
22837-44-1 | 25mg |
€168.50 | 2023-07-11 | ||
TRC | D288048-25mg |
2'-Deoxy-L-guanosine |
22837-44-1 | 25mg |
$ 70.00 | 2022-06-05 | ||
Ambeed | A1229857-50mg |
2-Amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one |
22837-44-1 | 98% | 50mg |
$150.0 | 2025-02-26 | |
Ambeed | A1229857-250mg |
2-Amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one |
22837-44-1 | 98% | 250mg |
$446.0 | 2025-02-26 | |
Ambeed | A1229857-100mg |
2-Amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one |
22837-44-1 | 98% | 100mg |
$265.0 | 2025-02-26 | |
Ambeed | A1229857-1g |
2-Amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one |
22837-44-1 | 98% | 1g |
$1205.0 | 2025-02-26 | |
1PlusChem | 1P00C5FW-50mg |
2'-Deoxy-L-guanosine |
22837-44-1 | 98% | 50mg |
$122.00 | 2024-05-24 | |
A2B Chem LLC | AF66124-50mg |
2'-Deoxy-l-guanosine |
22837-44-1 | 98% | 50mg |
$120.00 | 2024-04-20 | |
A2B Chem LLC | AF66124-1g |
2'-Deoxy-l-guanosine |
22837-44-1 | 98% | 1g |
$938.00 | 2024-04-20 |
2'-Deoxy-L-guanosine 関連文献
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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9. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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10. Back matter
2'-Deoxy-L-guanosineに関する追加情報
2'-Deoxy-L-guanosine (CAS No. 22837-44-1): A Comprehensive Overview of Its Properties and Applications
2'-Deoxy-L-guanosine (CAS No. 22837-44-1) is a nucleoside derivative that has garnered significant attention in biochemical and pharmaceutical research. As a stereoisomer of the naturally occurring 2'-deoxy-D-guanosine, this compound plays a crucial role in understanding nucleic acid metabolism and developing novel therapeutic agents. The growing interest in L-nucleosides for antiviral and anticancer applications has made 2'-Deoxy-L-guanosine a subject of intense scientific investigation.
The chemical structure of 2'-Deoxy-L-guanosine consists of a guanine base linked to a deoxyribose sugar moiety in the L-configuration. This unique orientation differentiates it from its D-counterpart and influences its biological activity. Researchers have found that L-nucleoside analogs often exhibit enhanced metabolic stability and reduced toxicity compared to their D-forms, making them attractive candidates for drug development. The compound's molecular formula is C10H13N5O4, with a molecular weight of 267.24 g/mol.
In recent years, 2'-Deoxy-L-guanosine has emerged as a valuable tool in studying enzyme specificity and developing nucleoside-based therapeutics. Its potential applications span various fields, including antiviral research, where modified nucleosides have shown promise against RNA viruses. The COVID-19 pandemic has intensified the search for effective antiviral compounds, bringing renewed focus to nucleoside analogs like 2'-Deoxy-L-guanosine as potential building blocks for antiviral drugs.
The pharmaceutical industry's interest in 2'-Deoxy-L-guanosine stems from its role as a precursor in synthesizing various modified nucleosides. These derivatives are being explored for their potential in cancer therapy, particularly in targeting specific metabolic pathways in tumor cells. Recent studies have demonstrated that certain L-nucleoside analogs can selectively inhibit cancer cell proliferation while showing minimal effects on normal cells, offering a promising avenue for targeted cancer treatments.
From a biochemical perspective, 2'-Deoxy-L-guanosine serves as an important reference compound in studying nucleic acid metabolism and DNA repair mechanisms. Its unnatural L-configuration makes it resistant to degradation by many cellular enzymes, allowing researchers to investigate specific metabolic pathways without interference from normal nucleoside metabolism. This property has made it particularly valuable in probing the mechanisms of nucleoside transporters and kinases.
The synthesis and purification of 2'-Deoxy-L-guanosine require specialized techniques to ensure high purity and proper stereochemical configuration. Modern synthetic approaches often employ enzymatic methods or chiral synthesis to obtain the desired L-form with high enantiomeric purity. The compound's stability under various conditions is an important consideration for storage and handling, with recommended storage at -20°C in a dry environment to maintain its integrity.
In the context of current research trends, 2'-Deoxy-L-guanosine has gained attention for its potential in epigenetic studies. The growing field of epigenetics has highlighted the importance of modified nucleosides in gene regulation, and L-nucleoside analogs are being explored as tools to study these processes. Researchers are particularly interested in how these compounds might influence DNA methylation patterns and chromatin structure.
The market for specialized nucleosides like 2'-Deoxy-L-guanosine has expanded significantly with the growth of personalized medicine and targeted therapies. Pharmaceutical companies and research institutions are increasingly seeking high-quality nucleoside derivatives for drug discovery programs. This demand has driven improvements in production methods and quality control standards for compounds such as 2'-Deoxy-L-guanosine.
Quality assessment of 2'-Deoxy-L-guanosine typically involves analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy to verify purity and confirm the correct stereochemical configuration. These quality control measures are essential for ensuring reliable research results and reproducible biological activity in pharmaceutical applications.
Looking to the future, 2'-Deoxy-L-guanosine and related L-nucleoside analogs are expected to play an increasingly important role in drug discovery and development. The compound's unique properties continue to make it a valuable tool for understanding fundamental biological processes and developing new therapeutic strategies. As research in nucleic acid-based therapies advances, the significance of well-characterized nucleoside derivatives like 2'-Deoxy-L-guanosine will likely grow.
For researchers working with 2'-Deoxy-L-guanosine, proper handling and storage are crucial to maintain compound integrity. While not classified as hazardous, standard laboratory precautions should be followed when handling any biochemical reagent. The compound should be protected from moisture and light to prevent degradation, and appropriate personal protective equipment should be used as per laboratory safety protocols.
In conclusion, 2'-Deoxy-L-guanosine (CAS No. 22837-44-1) represents an important biochemical tool with diverse applications in research and drug development. Its unique stereochemistry and biological properties make it valuable for studying nucleic acid metabolism, developing antiviral and anticancer agents, and exploring epigenetic mechanisms. As scientific understanding of nucleoside biochemistry continues to advance, compounds like 2'-Deoxy-L-guanosine will remain at the forefront of innovative therapeutic approaches and fundamental research.
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